1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a trifluoromethyl group attached to a thiazole ring, which is further connected to a piperidine ring and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursorsThe piperidine ring is then attached via a nucleophilic substitution reaction, and finally, the propenone moiety is introduced through an aldol condensation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or saturated ketones .
Scientific Research Applications
1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter signal transduction processes .
Comparison with Similar Compounds
1-(Trifluoromethyl)-1,2,4-triazole: Known for its antifungal and herbicidal properties.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Used in the synthesis of pharmaceuticals and agrochemicals.
3-(Trifluoromethyl)piperidine: Studied for its potential as a central nervous system agent .
Uniqueness: 1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one stands out due to its unique combination of a trifluoromethyl-thiazole moiety with a piperidine ring and a propenone group. This structural arrangement imparts distinct physicochemical properties, such as high stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2OS/c1-2-10(18)17-5-3-4-8(6-17)11-16-9(7-19-11)12(13,14)15/h2,7-8H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBHIZXGGAPJBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=NC(=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.